3-Amino-1,4-diphenyltriphenylene-2-carboxylic acid
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Overview
Description
3-Amino-1,4-diphenyltriphenylene-2-carboxylic acid is an organic compound with a complex structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,4-diphenyltriphenylene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific methods can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,4-diphenyltriphenylene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Amino-1,4-diphenyltriphenylene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-1,4-diphenyltriphenylene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1,4-diphenylbenzene-2-carboxylic acid
- 3-Amino-1,4-diphenyltriphenylene-2-sulfonic acid
- 3-Amino-1,4-diphenyltriphenylene-2-methyl ester
Uniqueness
3-Amino-1,4-diphenyltriphenylene-2-carboxylic acid is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
125229-54-1 |
---|---|
Molecular Formula |
C31H21NO2 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-amino-1,4-diphenyltriphenylene-2-carboxylic acid |
InChI |
InChI=1S/C31H21NO2/c32-30-26(20-13-5-2-6-14-20)28-24-18-10-8-16-22(24)21-15-7-9-17-23(21)27(28)25(29(30)31(33)34)19-11-3-1-4-12-19/h1-18H,32H2,(H,33,34) |
InChI Key |
FGNMWPXHCVITJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6)N)C(=O)O |
Origin of Product |
United States |
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